Methyl 2-phenyl-2-pivalamidoacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17) |
InChI Key |
VEFCLBBOUMFNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 2 Phenyl 2 Pivalamidoacetate
Direct Synthesis Routes for Methyl 2-phenyl-2-pivalamidoacetate
Direct synthetic methods offer a straightforward approach by performing the key bond-forming reactions in the final stages of the synthesis. These routes are often preferred for their efficiency and convergence, focusing on the amidation of an amino ester or the esterification of an amido acid.
Amidation Reactions in the Formation of Pivalamidoacetate Structures
The formation of the pivalamido group is a critical step, achieved through the acylation of an appropriate amine precursor, namely methyl 2-amino-2-phenylacetate. This amidation reaction involves the coupling of the amine with a pivaloyl derivative. A common and effective method is the use of pivaloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, pivalic anhydride (B1165640) can serve as the acylating agent. rsc.org This approach is often conducted under mild conditions and produces pivalic acid as a byproduct, which can be easily removed through an aqueous workup. rsc.org The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. Dichloromethane or toluene (B28343) are frequently used as solvents, while tertiary amines like triethylamine (B128534) or pyridine (B92270) act as acid scavengers. youtube.com
Catalytic methods for direct amidation between carboxylic acids and amines are also being developed, sometimes employing boronic acid catalysts or coupling reagents to facilitate the reaction under milder conditions. organic-chemistry.org
Table 1: Representative Conditions for Amidation Reactions
| Acylating Agent | Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Pivaloyl Chloride | Triethylamine, Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp | High reactivity; requires a base to scavenge HCl. youtube.com |
| Pivalic Anhydride | None or mild base | Toluene, THF | Room Temp to Reflux | Milder conditions; non-toxic byproduct (pivalic acid). rsc.org |
Esterification Protocols for Corresponding Pivalamidoacetate Acid Precursors
This strategy involves the esterification of the carboxylic acid group of a 2-phenyl-2-pivalamidoacetic acid precursor. The most established method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comkhanacademy.org This reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, water is often removed, or a large excess of the alcohol is used. khanacademy.org
An alternative protocol involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, by treating it with thionyl chloride. google.com The resulting acyl chloride is then reacted with methanol, typically at cooler temperatures, to yield the methyl ester cleanly and often in high yield. google.com This two-step process avoids the equilibrium limitations of the Fischer esterification.
Table 2: Common Esterification Protocols
| Method | Reagents | Solvent | Key Features |
|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methanol (excess) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk |
Indirect Synthetic Pathways and Precursor Chemistry
Reductive Amination Strategies for α-Amino Acid Derivatives
Reductive amination is a powerful and widely used method for synthesizing amines, including α-amino acids. wikipedia.org In the context of this compound synthesis, this strategy typically begins with an α-keto ester, methyl 2-oxo-2-phenylacetate. This precursor reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding α-amino ester, methyl 2-amino-2-phenylacetate. rit.edulibretexts.org
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective under mildly acidic conditions. wikipedia.org The resulting amino ester is then acylated with pivaloyl chloride or a similar reagent as described in section 2.1.1 to yield the final product. youtube.com This pathway allows for the construction of the C-N bond and the chiral center in a controlled manner. rit.edu
Utilization of Suzuki Cross-Coupling in the Synthesis of Aryl-Substituted Intermediates for this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org It can be strategically employed to introduce the phenyl group onto the α-carbon of an amino acid scaffold. This pathway involves the palladium-catalyzed reaction between an organoboron compound, such as phenylboronic acid, and a suitable glycine (B1666218) equivalent bearing a leaving group (e.g., a halide or triflate) at the α-position. nih.gov
For instance, a protected α-halo glycine ester could be coupled with phenylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the α-halo ester, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond, yielding a protected form of methyl 2-amino-2-phenylacetate. libretexts.orgnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high efficiency, especially with challenging substrates like aryl chlorides. nih.govresearchgate.net Following the coupling reaction, deprotection and amidation steps would furnish the final product.
Table 3: Key Components of a Suzuki Cross-Coupling Strategy
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Source | Phenylboronic Acid | Provides the phenyl substituent. |
| Amino Acid Precursor | Methyl 2-bromo-2-(Boc-amino)acetate | Provides the amino-ester backbone with a leaving group. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The metal center for the catalytic cycle. libretexts.org |
| Ligand | SPhos, XPhos | Stabilizes the catalyst and promotes reactivity. nih.gov |
Synthetic Approaches from α-Keto Acid Intermediates
The synthesis of α-amino acids frequently originates from α-keto acids or their corresponding esters. wikipedia.orgmdpi.com Phenylpyruvic acid and its ester derivatives are versatile platform molecules for producing a range of valuable compounds. mdpi.com For the synthesis of this compound, the key intermediate is methyl 2-oxo-2-phenylacetate.
This α-keto ester can be synthesized through various methods, including the Friedel-Crafts acylation of benzene (B151609) with methyl oxalyl chloride. mdpi.com Once obtained, the α-keto ester can be converted to the α-amino ester, methyl 2-amino-2-phenylacetate. This conversion can be achieved via the reductive amination pathway described previously (2.2.1) or through enzymatic transamination, where an aminotransferase enzyme catalyzes the transfer of an amino group from a donor molecule, such as glutamate, to the keto-ester. wikipedia.orgorganic-chemistry.org The resulting amino ester is then subjected to amidation with a pivaloyl source to complete the synthesis. youtube.com
Stereoselective Approaches to this compound and Analogues
The creation of specific stereoisomers is critical in drug development, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. Consequently, significant research has been dedicated to the development of stereoselective methods for the synthesis of α-amino acid esters.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral feature within the substrate, reagent, or catalyst. wikipedia.org This principle is fundamental to controlling the stereochemical outcome of a reaction. In the context of synthesizing compounds like this compound, asymmetric induction can be achieved by introducing a chiral center that influences the formation of new stereocenters. wikipedia.org The proximity of the inducing chiral center to the reacting center is a key factor in the degree of stereoselectivity observed. wikipedia.org Computational modeling and qualitative analysis of steric and electronic factors are often employed to predict and rationalize the outcomes of these reactions. wikipedia.org
There are several strategies for implementing asymmetric induction:
Internal Asymmetric Induction: This involves using a starting material that already contains a chiral center, often derived from the chiral pool. wikipedia.org
Relayed Asymmetric Induction: This approach utilizes a chiral auxiliary that is temporarily attached to the substrate to direct the stereochemical course of the reaction and is subsequently removed. wikipedia.org
External Asymmetric Induction: This method introduces chirality through the use of a chiral catalyst or ligand in the reaction's transition state, which is often the most economically viable approach for large-scale synthesis. wikipedia.org
Chiral auxiliaries are powerful tools for achieving high levels of stereoselectivity in the synthesis of α-amino acid esters. numberanalytics.com These are chiral compounds that are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered and reused. The effectiveness of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment that favors one reaction pathway over others. numberanalytics.comyoutube.com
Common types of chiral auxiliaries used in organic synthesis include:
Camphor-derived auxiliaries numberanalytics.com
Amino acid-derived auxiliaries numberanalytics.com
Carbohydrate-derived auxiliaries numberanalytics.com
A well-known example is the use of Evans auxiliaries, which are oxazolidinones derived from amino acids. youtube.com These auxiliaries can be used to direct aldol (B89426) reactions, leading to the formation of new stereocenters with high diastereoselectivity. youtube.com The stereochemical outcome is often rationalized using models like the Zimmerman-Traxler model, which predicts the geometry of the transition state. youtube.com Another example is the lactate (B86563) auxiliary, derived from lactic acid, which also demonstrates high diastereoselectivity in aldol reactions. youtube.com
A modular, one-pot synthesis of α,α-diaryl α-amino esters has been developed from α-keto esters. nih.govacs.org This method involves the in situ formation of a Kukhtin–Ramirez intermediate, followed by electrophilic arylation and subsequent SN2 displacement by an amine. nih.govacs.org This approach allows for the independent variation of the aryl and amino components, providing a versatile route to a diverse range of amino esters. nih.govacs.org
Dynamic kinetic resolution (DKR) is another powerful strategy that can be mediated by chiral auxiliaries. For instance, N-protected optically active α-amino esters have been synthesized from racemic α-halo esters via DKR, achieving high yields and diastereomeric excesses. acs.org
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to producing enantiomerically enriched compounds. This strategy utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.
Chiral aldehyde catalysis has emerged as a significant tool for the asymmetric synthesis of amino acid derivatives. frontiersin.orgfrontiersin.org Catalysts derived from chiral BINOL aldehydes have been shown to provide excellent stereoselective control in the α-functionalization of N-unprotected amino acid esters. frontiersin.orgnih.gov These reactions often proceed through the formation of a Schiff base intermediate. frontiersin.org Ternary catalytic systems, combining a Zn-Schiff base complex, a chiral BINOL aldehyde, and a Lewis acid, have also been developed to enhance reactivity and selectivity. frontiersin.orgfrontiersin.org
Another notable advancement is the use of confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. acs.orgnih.gov This method provides a scalable route to enantiopure free β²-amino acids with high yields and enantioselectivities. acs.orgnih.gov The process is notable for its simple purification procedure and the ability to recover the catalyst. acs.orgnih.gov
Palladium catalysis has also been employed for the asymmetric synthesis of functionalized 1,2-dihydroquinolines and 2H-1-benzopyrans. nih.gov This involves the use of nonracemic palladacycles with a metal-bonded stereogenic carbon, where chirality is transferred from a nonracemic auxiliary ligand to the final product. nih.gov
Table 1: Comparison of Stereoselective Synthetic Methods for Amino Acid Derivatives
| Method | Key Features | Advantages | Representative Catalysts/Auxiliaries | Reported Yields | Reported Enantiomeric/Diastereomeric Excess |
|---|---|---|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral moiety to direct stereochemistry. | High diastereoselectivity, often with recoverable auxiliaries. | Evans auxiliaries (oxazolidinones), Lactate auxiliaries. | 70-95% acs.org | 85 to >98% de acs.org |
| Chiral Aldehyde Catalysis | Use of chiral aldehydes to catalyze asymmetric transformations of amino acid esters. | Good catalytic activation and stereocontrol. | Chiral BINOL aldehydes. | 25-84% frontiersin.orgnih.gov | Excellent enantioselectivities frontiersin.orgnih.gov |
| Confined IDPi Catalysis | Asymmetric aminomethylation of bis-silyl ketene acetals. | Scalable, simple purification, catalyst recovery. | Confined imidodiphosphorimidate (IDPi) catalysts. | High yields acs.orgnih.gov | High enantioselectivity acs.orgnih.gov |
| Palladium Catalysis | Use of nonracemic palladacycles for asymmetric synthesis. | High enantiomeric excess for specific heterocyclic products. | Nonracemic palladacycles with chiral ligands. | - | 80-91% ee (dihydroquinolines), 32-56% ee (benzopyrans) nih.gov |
Exploration of Green Chemistry Principles in Pivalamidoacetate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pharmaceuticals and their intermediates, like pivalamidoacetate derivatives, the adoption of green chemistry is crucial for environmental sustainability and economic efficiency. unibo.it
Key aspects of green chemistry in synthesis include:
Solvent Selection: The choice of solvent is critical, with a preference for greener alternatives to hazardous solvents like N,N-dimethylformamide (DMF). unibo.it Water is considered the ultimate green solvent. csic.es
Atom Economy: This metric evaluates the efficiency of a chemical transformation by measuring the proportion of reactant atoms that are incorporated into the desired product. sphinxsai.com Higher atom economy signifies less waste generation. sphinxsai.com
Catalysis: The use of catalysts, especially biocatalysts and recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions. unibo.it
Process Mass Intensity (PMI): PMI is a green metric that quantifies the total mass of materials used (water, solvents, raw materials, reagents) to produce a certain mass of product. unibo.it A lower PMI indicates a more sustainable process.
Continuous Processing: Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation and reduced waste. unibo.itunibo.it
In the context of peptide synthesis, which shares common principles with the synthesis of pivalamidoacetate, significant efforts have been made to develop greener protocols. For example, replacing DMF with more sustainable solvents like ethyl acetate (B1210297) (EtOAc) has been explored. unibo.it The use of flow chemistry with reusable catalyst cartridges, such as the H-Cube® system for hydrogenation, not only improves efficiency but also enhances the greenness of the process by generating hydrogen on-demand from water. unibo.it
The development of one-pot synthetic protocols is another strategy to improve the sustainability of a process by avoiding intermediate work-ups and purifications, thereby reducing solvent use and waste generation. unibo.it
Table 2: Green Chemistry Metrics and Strategies
| Principle/Metric | Description | Application in Synthesis |
|---|---|---|
| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. sphinxsai.com | Designing reactions that maximize the incorporation of starting materials into the desired product, minimizing byproducts. sphinxsai.com |
| Process Mass Intensity (PMI) | The ratio of the total mass of inputs to the mass of the final product. unibo.it | Aiming for lower PMI values by reducing the use of solvents, reagents, and processing aids. unibo.it |
| Green Solvents | Solvents that are less hazardous to the environment and human health. unibo.it | Replacing traditional hazardous solvents with greener alternatives like water, ethanol, or ethyl acetate. unibo.itcsic.es |
| Catalysis | The use of catalysts to increase reaction rates and selectivity. unibo.it | Employing biocatalysts or recyclable heterogeneous catalysts to reduce waste and energy consumption. nih.govunibo.it |
| Continuous Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch reactor. unibo.it | Improving safety, efficiency, and scalability while reducing waste. unibo.it |
Chemical Transformations and Reactivity Studies of Methyl 2 Phenyl 2 Pivalamidoacetate
Hydrolysis and Ester Cleavage Reactions of Methyl 2-phenyl-2-pivalamidoacetate
The hydrolysis of this compound involves the cleavage of the methyl ester to yield the corresponding carboxylic acid, 2-phenyl-2-pivalamidoacetic acid. This reaction can be catalyzed by either acid or base.
Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which is then protonated by the solvent. The general mechanism for base-catalyzed ester hydrolysis is as follows:
Nucleophilic attack of hydroxide on the ester carbonyl.
Formation of a tetrahedral intermediate.
Collapse of the intermediate and expulsion of the alkoxide leaving group.
Protonation of the alkoxide.
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group. In a related study, the enzymatic hydrolysis of various esters of N-pivaloylglycine was investigated using carboxypeptidase A. nih.gov The study revealed that the nature of the ester group and substituents on the glycine (B1666218) moiety influenced the reaction kinetics, with some esters exhibiting Michaelis-Menten kinetics while others showed substrate activation or inhibition. nih.gov This suggests that the steric bulk of the pivaloyl group and the phenyl group in this compound would likely affect its rate of hydrolysis.
The following table summarizes the expected products of the hydrolysis of this compound under different conditions.
| Starting Material | Reagents and Conditions | Major Product | Byproduct |
| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 2-phenyl-2-pivalamidoacetic acid | Methanol |
| This compound | H₃O⁺, Heat | 2-phenyl-2-pivalamidoacetic acid | Methanol |
Amide Functionalization and Derivatization Strategies
The amide bond is generally robust and less reactive than the ester bond. The pivalamido group in this compound, with its bulky tert-butyl group, is particularly resistant to cleavage due to steric hindrance. rsc.org Standard hydrolytic conditions that cleave the ester are unlikely to affect the amide bond.
Strategies for the functionalization or cleavage of such a sterically hindered amide would likely require more forcing conditions or specialized reagents. For instance, strong acid or base hydrolysis at high temperatures over extended periods could lead to the cleavage of the amide bond, yielding 2-phenylglycine methyl ester and pivalic acid. However, these conditions would also hydrolyze the ester.
Recent research has explored novel methods for amide bond cleavage under milder conditions. For example, gold(III) has been shown to trigger the cleavage of specific amide bonds in aqueous conditions. nih.gov Another study demonstrated the selective cleavage of the C-N σ bond in azetidinyl amides, driven by ring strain. biosynth.com While these methods are specific to the systems studied, they highlight the ongoing efforts to develop new strategies for amide bond manipulation.
Derivatization of the pivalamido group without cleavage is also challenging. The nitrogen atom's lone pair is delocalized by resonance with the carbonyl group, reducing its nucleophilicity. Furthermore, the steric bulk of the pivaloyl group would hinder N-alkylation or N-acylation reactions.
Reactivity Profiles of α-Carbonyl Compounds Bearing Pivalamido Substituents
The α-carbon in this compound is a key site of reactivity. The hydrogen atom attached to this carbon is acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the phenyl group. Deprotonation of this α-hydrogen by a suitable base would generate an enolate, which can then react with various electrophiles.
The general reactivity of α-carbonyl compounds is well-established and typically involves the formation of an enol or enolate intermediate. pdx.edu The reactivity of the enolate is influenced by several factors, including the nature of the substituents. In the case of this compound, the pivalamido group (–NHCO-t-Bu) is an electron-donating group by resonance, which could potentially decrease the acidity of the α-hydrogen compared to a simple alkyl substituent. However, the phenyl group is electron-withdrawing by induction, which would increase the acidity.
A study on the Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine highlights the reactivity of the α-position in a similar system. rsc.org In this case, the α-pivaloyloxy group acts as a leaving group, and the reaction proceeds via the formation of a glycine α-carbon radical. rsc.org This suggests that under appropriate catalytic conditions, the α-position of this compound could also be a site for C-C bond formation.
The following table outlines the potential reactivity at the α-carbon of this compound.
| Reaction Type | Reagents | Potential Product |
| Enolate Formation | Strong Base (e.g., LDA) | Lithium enolate of this compound |
| Alkylation | 1. LDA2. Alkyl Halide (R-X) | Methyl 2-alkyl-2-phenyl-2-pivalamidoacetate |
| Aldol (B89426) Addition | 1. LDA2. Aldehyde/Ketone (R₂C=O) | Methyl 3-hydroxy-2-phenyl-2-pivalamido-3,3-dialkylpropanoate |
Investigations into the Formation of Related Hydroxamic Acid Derivatives from Pivalamidoacetate Precursors
Hydroxamic acids are an important class of compounds with a wide range of biological activities, often acting as metal chelators. semanticscholar.orgresearchgate.net The conversion of esters to hydroxamic acids is a common synthetic transformation, typically achieved by reaction with hydroxylamine (B1172632) (NH₂OH) or its salts. nih.gov
This compound can serve as a precursor for the corresponding hydroxamic acid, N-hydroxy-2-phenyl-2-pivalamidoacetamide. The reaction involves the nucleophilic attack of hydroxylamine on the ester carbonyl, leading to the displacement of methanol. nih.gov
Various methods have been developed for the synthesis of hydroxamic acids from esters, including those derived from Nα-protected amino acids, which are structurally analogous to this compound. semanticscholar.org These methods often employ a base to generate free hydroxylamine from its hydrochloride salt.
The table below presents a summary of common reagents used for the synthesis of hydroxamic acids from ester precursors.
| Reagent System | Conditions | Reference |
| Hydroxylamine hydrochloride, KOH in Methanol | Room Temperature | nih.gov |
| Hydroxylamine hydrochloride, Sodium methoxide in Methanol | Room Temperature | researchgate.net |
| Aqueous Hydroxylamine | Room Temperature | researchgate.net |
| Solid-phase synthesis using polymer-supported hydroxylamine | Isopropanol | nih.gov |
The synthesis of hydroxamic acids from Nα-protected amino acids has been achieved using coupling reagents like CPI-Cl, which activates the carboxylic acid for reaction with hydroxylamine. semanticscholar.org While this method starts from the carboxylic acid, it underscores the compatibility of the pivalamido protecting group with hydroxamic acid synthesis conditions.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For Methyl 2-phenyl-2-pivalamidoacetate, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.3-7.5 ppm). The single proton on the α-carbon (the carbon attached to both the phenyl and the ester groups) would likely be a singlet or a doublet depending on the coupling with the amide N-H, appearing around δ 5.5-6.0 ppm. The methyl ester group would produce a sharp singlet at approximately δ 3.7 ppm. The nine protons of the pivalamido group's tert-butyl moiety would give a characteristic strong singlet around δ 1.1-1.3 ppm due to their chemical equivalence. The amide proton (N-H) would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons of the ester and amide groups are the most deshielded, appearing far downfield (δ 165-175 ppm). The carbons of the phenyl ring would resonate in the δ 125-140 ppm range. The α-carbon would be found around δ 60-70 ppm, while the methyl ester carbon would be near δ 52 ppm. The quaternary and methyl carbons of the pivaloyl group would appear in the aliphatic region of the spectrum.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl C-H | 7.30 - 7.50 (m, 5H) | 128.0 - 138.0 |
| Amide N-H | 6.5 - 7.5 (br s, 1H) | - |
| Alpha C-H | 5.70 (d, 1H) | ~65.0 |
| Ester -OCH₃ | 3.75 (s, 3H) | ~52.5 |
| Pivaloyl -C(CH₃)₃ | 1.20 (s, 9H) | ~27.3 |
| Pivaloyl -C (CH₃)₃ | - | ~39.0 |
| Ester C=O | - | ~171.0 |
| Amide C=O | - | ~177.0 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. (m = multiplet, br s = broad singlet, d = doublet, s = singlet).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula (C₁₄H₁₉NO₃).
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural evidence. Key fragmentations would likely include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to an [M-31]⁺ ion.
Loss of the methyl ester group (-COOCH₃) , resulting in an [M-59]⁺ ion.
Cleavage of the amide bond , which could generate a stable pivaloyl cation ([C₅H₉O]⁺, m/z 85) or a phenylacetyl cation fragment.
Formation of a benzyl (B1604629) cation ([C₇H₇]⁺, m/z 91), a common fragment for compounds containing a benzyl group.
Analysis of these characteristic fragments allows for the piecemeal reconstruction of the molecule, confirming the presence and arrangement of the key functional groups.
Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Description |
| 249 | [M]⁺ | Molecular Ion |
| 218 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 190 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 91 | [C₇H₇]⁺ | Benzyl cation |
| 85 | [C₅H₉O]⁺ | Pivaloyl cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the vibration of its bonds.
The IR spectrum of this compound would display several key absorption bands:
Amide N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Peaks appear just below 3000 cm⁻¹ for the methyl and tert-butyl groups.
Carbonyl (C=O) Stretches: This is a crucial region. Two distinct C=O bands are expected: one for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹ and one for the ester carbonyl at a higher frequency, around 1735-1750 cm⁻¹. The presence of two separate peaks in this region is strong evidence for the two different carbonyl environments.
Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-N Stretch: Typically found in the 1200-1350 cm⁻¹ range.
Interactive Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3350 | Amide (N-H) | Stretching |
| 3030-3100 | Aromatic (C-H) | Stretching |
| 2850-2960 | Aliphatic (C-H) | Stretching |
| ~1740 | Ester (C=O) | Stretching |
| ~1670 | Amide (C=O) | Stretching (Amide I) |
| 1500-1600 | Aromatic (C=C) | Ring Stretching |
| ~1540 | Amide (N-H) | Bending (Amide II) |
Electronic Absorption (UV-Vis) Spectroscopy in Pivalamidoacetate Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl ring. The benzene (B151609) ring system typically exhibits two main absorption bands arising from π → π* transitions. The more intense E2 band usually appears around 204 nm, while the B band, characterized by fine vibrational structure, is seen around 254 nm.
Substitution on the benzene ring can cause a shift in these absorption maxima (a bathochromic or hypsochromic shift). The presence of the pivalamidoacetate substituent would be expected to cause a slight red shift (bathochromic) of the B band. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination of Pivalamidoacetate Analogues
While the previously mentioned spectroscopic methods elucidate the structure of a molecule in solution or the gas phase, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.
For analogues of pivalamidoacetate that form suitable single crystals, X-ray diffraction analysis would reveal:
The exact conformation of the molecule, including the rotational orientation of the phenyl, ester, and pivalamido groups.
The planarity of the amide bond, a characteristic feature due to resonance.
The packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding (e.g., between the N-H of one molecule and a carbonyl oxygen of another) and van der Waals interactions.
Structural insights from X-ray crystallography are crucial for understanding structure-activity relationships and for computational modeling studies.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT studies on molecules analogous to Methyl 2-phenyl-2-pivalamidoacetate, such as N-acylated alpha-amino acid esters, have been instrumental in determining their optimized geometries, bond lengths, bond angles, and electronic properties. researchgate.net
A theoretical investigation into this compound using DFT, for instance with the B3LYP functional and a 6-31G* basis set, would predict the most stable three-dimensional arrangement of its atoms. Such calculations can reveal the planarity of the amide group and the orientation of the phenyl and pivaloyl substituents relative to the chiral center.
Furthermore, DFT is used to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Theoretical studies on related α-acylphosphonates and α-aminoesters have utilized HOMO and LUMO energies to understand reaction mechanisms. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
This table represents hypothetical data that would be the target of DFT calculations on this compound, illustrating the types of electronic parameters that can be determined.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach to unravel the intricate details of chemical reaction mechanisms. For the synthesis of N-acylated amino acids, computational studies can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov This provides a step-by-step understanding of how reactants are converted into products.
For instance, the synthesis of this compound likely involves the acylation of a methyl 2-amino-2-phenylacetate precursor. Computational modeling of this reaction would involve calculating the free energy profile of the reaction pathway. This can help in understanding the feasibility of the reaction and identifying the rate-determining step. Studies on the prebiotic synthesis of amino acids from α-keto acids have successfully used DFT to model reaction pathways, including the identification of transition states and the calculation of activation energies. nih.gov
Table 2: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -12.4 |
This table provides an example of the kind of data generated from computational modeling of a reaction mechanism, showing the relative energies of species along the reaction coordinate.
Conformational Analysis of this compound and its Stereoisomers
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound and its stereoisomers is crucial for understanding its behavior. Due to the presence of a chiral center, this compound exists as two enantiomers, (R)- and (S)-Methyl 2-phenyl-2-pivalamidoacetate.
Computational methods can be used to explore the potential energy surface of these molecules, identifying low-energy conformers. For N-pivaloyl-L-prolyl-N-methyl-N'-isopropyl-L-alaninamide, a related N-pivaloyl compound, spectroscopic and X-ray diffraction studies have revealed preferences for specific conformations in different environments. nih.gov Similar computational analyses for this compound would involve rotating the single bonds and calculating the energy at each step to map out the conformational landscape. This would reveal the most stable arrangements of the phenyl, pivaloyl, and ester groups.
Molecular Dynamics Simulations for Conformational Landscapes of Pivalamidoacetates
While conformational analysis identifies stable conformers, molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time. MD simulations of pivalamidoacetates in a solvent environment, such as water or an organic solvent, can reveal the accessible conformational landscapes and the transitions between different conformations.
These simulations track the movements of every atom in the system over time, governed by a force field. The resulting trajectory provides a wealth of information on the flexibility of the molecule, intramolecular interactions, and interactions with the solvent. Such studies are particularly important for understanding how these molecules might interact with biological targets, as both the ligand and the receptor are dynamic entities. MD simulations have been used to study the diffusion of amino acids and the behavior of modified proteins. byu.eduresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Pivalamidoacetate Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. These studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pivalamidoacetate analogues, a QSAR model could be developed to predict their activity based on calculated molecular descriptors, such as electronic, steric, and hydrophobic properties.
Molecular docking is another powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of pivalamidoacetate analogues, docking studies could be used to predict how these compounds might bind to a specific protein target. For example, if these compounds were being investigated as enzyme inhibitors, docking would be used to place the ligand into the enzyme's active site and score the potential binding modes. Such studies have been successfully applied to various classes of compounds, including derivatives of amino acids and other small molecules, to guide the design of more potent and selective inhibitors. nih.govqub.ac.ukresearchgate.net
Applications As a Chiral Building Block and Intermediate in Chemical Research
Role in the Synthesis of Bioactive Compounds and Advanced Chemical Intermediates
The primary application of chiral N-acyl-phenylglycine derivatives, such as Methyl 2-phenyl-2-pivalamidoacetate, lies in their role as precursors for the synthesis of biologically active compounds and complex chemical intermediates. A paramount example is the synthesis of the side chain of Paclitaxel (B517696) (Taxol®), a prominent anticancer agent. wikipedia.org The paclitaxel molecule consists of a complex diterpenoid core, baccatin (B15129273) III, and a crucial C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. wikipedia.orgresearchgate.netnih.gov The precise stereochemistry of this side chain is essential for the drug's potent antimicrotubule activity.
Research has demonstrated that chiral phenylglycine derivatives are effective starting materials for constructing this vital side chain. For instance, (S)-(+)-phenylglycine has been successfully converted into the Taxol and Taxotere side chains through a multi-step synthetic sequence. scite.ai These syntheses leverage the inherent chirality of the phenylglycine starting material to establish the required stereocenters in the final product. The general strategy involves transforming the phenylglycine core into a suitable intermediate that can be coupled with the baccatin III core structure.
The N-pivaloyl group in this compound serves as a robust protecting group for the amine functionality during these synthetic transformations. Its steric bulk prevents unwanted side reactions at the nitrogen atom while subsequent chemical modifications are carried out on other parts of the molecule.
Table 1: Key Intermediates in Taxol Side Chain Synthesis from Phenylglycine Derivatives
| Precursor/Intermediate | Role in Synthesis |
| (S)-(+)-Phenylglycine | Chiral starting material providing the core stereochemistry. scite.ai |
| N-t-butoxycarbonyl oxazoline | An intermediate derived from phenylglycine in a 7-step synthesis of the side chain precursor. scite.ai |
| N-benzoyl-(2R,3S)-phenylisoserine methyl ester | The target Taxol side chain, synthesized via coupling of chiral imines and ketene (B1206846) acetals. nih.gov |
| (2R,3S)-2,3-Dihydroxy-3-phenylpropionate | A diol intermediate formed via asymmetric dihydroxylation, a key step in an efficient side chain synthesis. york.ac.uk |
Utilization in the Preparation of Specific Enzyme Inhibitors for Research Purposes
The utility of this compound extends to the synthesis of specific enzyme inhibitors for research applications. The molecules derived from this building block are often designed to target and modulate the activity of specific enzymes, which is a cornerstone of drug discovery and chemical biology.
Paclitaxel itself is a prime example of an enzyme inhibitor, though its target is a structural protein rather than a catalytic enzyme. It functions by binding to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle and induces apoptosis, forming the basis of its anticancer effect. wikipedia.org Therefore, the synthesis of the Paclitaxel side chain from phenylglycine derivatives is a direct application in creating a potent inhibitor of cellular machinery.
Furthermore, the structural motif of N-acyl-α-amino acids is a common feature in the design of various enzyme inhibitors, particularly for proteases. While direct synthesis of other specific enzyme inhibitors using this compound is not extensively documented in readily available literature, its structural features make it an ideal candidate for such endeavors. The design of enzyme inhibitors often involves creating molecules that mimic the transition state of an enzymatic reaction. nih.gov The α-amino acid scaffold provides a backbone that can be elaborated with various functional groups to achieve specific binding and inhibitory activity. For example, enone-based proteasome inhibitors have been developed that function through a hydroamination reaction with an N-terminal threonine residue in the enzyme's active site. nih.gov The phenylglycine moiety could serve as a core to position such reactive "warheads" for targeted enzyme inhibition.
Development of Chiral Catalysts and Ligands Derived from this compound Analogues
The development of asymmetric catalysis relies heavily on the availability of effective chiral ligands that can induce high enantioselectivity in metal-catalyzed reactions. Chiral phosphine (B1218219) ligands are particularly prominent in this field due to their strong coordination to transition metals. nih.gov
Analogues of this compound, specifically chiral amino acids, are valuable precursors for the synthesis of these ligands. The stereogenic center of the amino acid is incorporated into the ligand structure, creating a chiral environment around the metal center. This chiral pocket influences the stereochemical outcome of the reaction.
While direct synthesis from this compound is not a common example, the principle is well-established with other amino acid derivatives. For instance, various chiral diphosphine ligands have been synthesized and are instrumental in high-performance asymmetric reactions like allylic alkylation. nih.gov P-chirogenic phosphine ligands, where the chirality resides on the phosphorus atom itself, have been synthesized using phosphine-boranes as intermediates, demonstrating high enantioselectivity in reactions like the hydrogenation of enamides.
The N-pivaloyl-phenylglycine structure could be envisioned as a scaffold for such ligands. The carboxylic acid could be reduced to an alcohol and further functionalized, or the entire amino acid backbone could be incorporated into a larger ligand framework, such as those used in Trost system ligands or ferrocenylphosphines. nih.gov
Table 2: Classes of Chiral Ligands with Potential for Derivation from Amino Acid Analogues
| Ligand Class | Description | Potential Role of Amino Acid Analogue |
| Diphosphine Ligands (e.g., TSL) | Ligands with two phosphine groups, often with a chiral backbone connecting them. nih.gov | The phenylglycine derivative could form the chiral backbone. |
| P-Chirogenic Phosphine Ligands | Ligands where the phosphorus atom itself is a stereocenter. nih.gov | The chiral amino acid could be used as an auxiliary to direct the stereoselective synthesis of the P-chiral center. |
| Ferrocenylphosphines | Ligands incorporating a ferrocene (B1249389) unit, often with chiral side chains. nih.gov | The amino acid derivative could be attached as a chiral side chain to the ferrocene core. |
Strategies for Solid-Phase Synthesis Incorporating Pivalamidoacetate Moieties
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides from amino acid precursors. bachem.comnih.gov The method involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. youtube.comyoutube.com A key element of this strategy is the use of orthogonal protecting groups, which can be selectively removed under different conditions. wikipedia.org
The pivaloyl group, present in the pivalamidoacetate moiety, is a sterically hindered acyl group. In the context of SPPS, such groups can serve as permanent protecting groups for the side chains of amino acids while temporary protecting groups, like Fmoc or Boc, are used for the α-amino group. The robustness of the pivaloyl group would make it stable to the repeated cycles of Nα-deprotection (typically basic conditions for Fmoc or acidic for Boc). wikipedia.org
A strategy for incorporating a pivalamidoacetate moiety would involve using an amino acid functionalized with this group on its side chain. For the synthesis to proceed, the α-amino group of this modified amino acid would need to be protected with a temporary group (e.g., Fmoc). This Fmoc-protected, side-chain-pivaloyl-functionalized amino acid could then be incorporated into a peptide sequence using standard SPPS protocols. bachem.com
The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups often requires strong acidic conditions (e.g., trifluoroacetic acid). The stability of the pivaloyl group under these conditions would need to be considered. While acyl groups are generally stable, highly forcing conditions could lead to their removal. Photolabile protecting groups offer an alternative, "greener" strategy for deprotection under mild UV irradiation, which could be compatible with a pivaloyl-protected moiety if desired. mdpi.com
Advanced Synthetic Strategies and Future Research Directions
Development of Novel Catalytic Systems for Pivalamidoacetate Synthesis and Derivatization
The synthesis of pivalamidoacetates traditionally relies on established chemical routes. However, the future of their production and functionalization hinges on the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and sustainability.
Recent breakthroughs in catalysis are paving the way for greener manufacturing processes for fine chemicals and pharmaceuticals. sciencedaily.com One promising area is the development of heterogeneous geminal atom catalysts (GACs), which have demonstrated the potential to significantly lower the carbon footprint of chemical synthesis. sciencedaily.com These catalysts, featuring precisely distanced metal ions, can act as a single unit to facilitate crucial bond-forming reactions like cross-coupling. sciencedaily.com For instance, novel GACs have been shown to improve the yield of complex molecules, remain stable over multiple reaction cycles, and minimize metal contamination. sciencedaily.com The creation of a diverse library of GACs by adjusting the metal centers could transform conventional chemical production methods. sciencedaily.com
Furthermore, the exploration of novel catalyst materials is a key focus. This includes the development of polyfunctional iron-based catalysts for processes like carbon dioxide hydrogenation, which involves a tandem reaction sequence. longdom.org The insights gained from studying these complex catalytic systems, including the role of promoters and the self-organization of the catalyst under reaction conditions, can be extrapolated to the design of new catalysts for pivalamidoacetate synthesis. The aim is to create catalysts that are not only highly active and selective but also robust and recyclable, aligning with the principles of green chemistry.
Implementation of Flow Chemistry and Continuous Processing for Efficient Production of Analogues
Flow chemistry has emerged as a powerful tool in chemical synthesis, offering numerous advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs) and their analogues. nih.govdrreddys.com This technology facilitates superior control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous reagents and unstable intermediates. nih.govalmacgroup.com
The scalability of flow processes is another significant advantage. almacgroup.com A proven reaction can be scaled up by simply increasing the run time or by "numbering up" – running multiple reactors in parallel. almacgroup.com This flexibility is crucial for meeting variable production demands. Customized flow reactors can be designed to accommodate the specific requirements of a given reaction, making it a highly adaptable technology for the synthesis of a wide range of pivalamidoacetate analogues. drreddys.com
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Mass Transfer | Can be inefficient, especially in multiphasic reactions | Enhanced due to efficient mixing |
| Safety | Higher risk with hazardous reagents and exergonic reactions | Improved safety due to small reaction volumes and better control |
| Scalability | Often requires re-optimization | More straightforward scalability |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
Table 1: Comparison of Batch Processing and Flow Chemistry.
Chemoenzymatic Approaches in Asymmetric Pivalamidoacetate Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric synthesis methodologies. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for producing chiral molecules like pivalamidoacetates. rsc.orgnih.govunipd.it
Enzymes, particularly hydrolases like lipases, are widely used in asymmetric synthesis due to their exquisite chemo-, regio-, and stereoselectivity. rsc.orgnih.govunipd.it They can be employed in various strategies, including the kinetic resolution of racemates and the asymmetric transformation of prochiral substrates. rsc.orgnih.gov For instance, lipase-catalyzed acylation of racemic amines can proceed with very high enantioselectivity, providing access to enantiomerically enriched amides and the corresponding unreacted amine enantiomer. unipd.it
| Enzyme Class | Typical Reaction | Application in Asymmetric Synthesis |
| Hydrolases (e.g., Lipases, Proteases) | Hydrolysis, Esterification, Amidation | Kinetic resolution of racemic alcohols, amines, and carboxylic acids. |
| Oxidoreductases (e.g., Dehydrogenases, Oxidases) | Oxidation, Reduction | Asymmetric reduction of ketones to chiral alcohols. |
| Lyases | Addition/elimination of groups | Asymmetric addition of nucleophiles to C=C or C=O bonds. |
| Transferases (e.g., Transaminases) | Transfer of functional groups | Asymmetric synthesis of chiral amines from ketones. rsc.org |
Table 2: Major Enzyme Classes Used in Asymmetric Synthesis.
Emerging Methodologies for Advanced Derivatization and Functionalization
The derivatization of the Methyl 2-phenyl-2-pivalamidoacetate scaffold is crucial for exploring its structure-activity relationships and developing new analogues with desired properties. Emerging methodologies in organic synthesis provide powerful tools for achieving this functionalization with high precision and efficiency.
One area of significant interest is the use of advanced catalytic systems for C-H activation. This strategy allows for the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials. The development of catalysts that can selectively target specific C-H bonds in the phenyl ring or other positions of the molecule would open up new avenues for derivatization.
Furthermore, photoredox catalysis has emerged as a versatile tool for a wide range of chemical transformations under mild conditions. This methodology can be employed for various functionalization reactions, including alkylation, arylation, and the introduction of various functional groups. The ability to use visible light as a renewable energy source makes this approach particularly attractive from a green chemistry perspective.
Unexplored Reactivity and Transformation Pathways for this compound in Complex Chemical Systems
While the synthesis and basic derivatization of this compound are understood, its behavior and potential transformations within more complex chemical systems remain largely unexplored. Investigating its reactivity under various conditions could unveil novel and valuable chemical transformations.
For instance, subjecting the molecule to high-throughput screening with a diverse range of reagents and catalysts could reveal unexpected reaction pathways. This could lead to the discovery of novel cyclization reactions, rearrangements, or fragmentations that produce unique molecular scaffolds.
Another area of interest is the study of its behavior in multicomponent reactions. These reactions, where three or more reactants combine in a single operation to form a complex product, are highly atom-economical and efficient. Exploring the participation of this compound in such reactions could lead to the rapid synthesis of diverse and complex molecular libraries.
Finally, computational studies can play a vital role in predicting and understanding the unexplored reactivity of this compound. Density functional theory (DFT) calculations can be used to model reaction mechanisms, predict the feasibility of different transformation pathways, and guide experimental design. This synergistic approach, combining experimental exploration with computational analysis, will be key to unlocking the full synthetic potential of this compound.
Q & A
Basic Synthesis
Q: How is Methyl 2-phenyl-2-pivalamidoacetate synthesized, and what key steps ensure reproducibility? A: The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction . For example, methyl 2-(4-bromophenyl)-2-pivalamidoacetate is reacted with arylboronic acids (e.g., 4-(hydroxymethyl)phenylboronic acid) in tetrahydrofuran (THF) using Na₂CO₃ as a base . Critical steps include precise stoichiometric ratios, inert atmosphere conditions, and controlled reflux times. Batch-specific analytical validation (e.g., NMR, LC-MS) ensures reproducibility, as highlighted in protocols for similar esters .
Advanced Synthesis
Q: What strategies optimize the Suzuki-Miyaura coupling for this compound when facing low yields? A: Optimization may involve:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to electron-deficient aryl halides.
- Solvent selection : Polar aprotic solvents (e.g., DMF) or mixed systems (THF/H₂O) to enhance solubility of boronic acids.
- Temperature modulation : Gradual heating (60–80°C) to minimize side reactions.
Variability in lab conditions (e.g., reagent purity, moisture levels) necessitates rigorous parameter documentation to troubleshoot discrepancies .
Basic Characterization
Q: Which analytical techniques confirm the structure and purity of this compound? A: Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify phenyl and pivalamido group integration.
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and purity ≥98% .
- Elemental analysis : Validates C, H, N composition against theoretical values.
Stability assessments (e.g., ≥2 years at -20°C) are critical for long-term usability .
Advanced Characterization
Q: How can researchers resolve discrepancies in spectroscopic data for this compound? A: Discrepancies in NMR or LC-MS data may arise from residual solvents, tautomerism, or stereochemical variations. Strategies include:
- Variable-temperature NMR : Resolves dynamic rotational barriers in amide bonds.
- Comparative analysis : Cross-reference with authentic standards or computational simulations (DFT).
- High-resolution MS : Differentiates isobaric interferences .
Pharmacological Applications
Q: What in vitro models are suitable for assessing the bioactivity of this compound? A: Preliminary studies on analogous compounds suggest:
- Receptor binding assays : Target neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement.
- Neurochemical pathways : Evaluate inhibition of monoamine reuptake in synaptosomal preparations.
The pivalamido group’s steric bulk may influence binding kinetics, necessitating structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q: How should researchers address contradictory synthesis outcomes for this compound? A: Contradictions often stem from:
- Reagent variability : Ensure boronic acid and catalyst lot consistency.
- Parameter documentation : Record exact temperatures, stirring rates, and purification methods (e.g., column chromatography vs. recrystallization).
Reproducibility requires adherence to protocols like those in , with validation via triple-repeat experiments .
Stereochemical Evaluation
Q: How can stereochemical outcomes be evaluated in this compound derivatives? A: Techniques include:
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- X-ray crystallography : Resolves absolute configuration of crystalline derivatives.
- Circular dichroism (CD) : Correlates optical activity with stereochemical assignments.
Stereochemical purity is critical for pharmacological studies, as minor enantiomers may exhibit off-target effects .
Stability and Handling
Q: What are best practices for storing and handling this compound? A: Recommendations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
